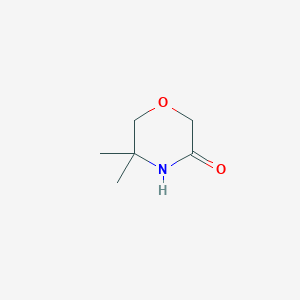

5,5-Dimethylmorpholin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with phosgene or its derivatives, followed by cyclization to form the morpholinone ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts .

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone moiety in 5,5-dimethylmorpholin-3-one undergoes selective reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a hydroxyl group without affecting the morpholine ring . Lithium aluminum hydride (LiAlH₄) achieves similar results but requires anhydrous conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C–RT | 5,5-Dimethylmorpholin-3-ol | 68% |

| LiAlH₄ | THF, reflux | 5,5-Dimethylmorpholin-3-ol | 75% |

Oxidation Reactions

The nitrogen atom in the morpholine ring undergoes oxidation to form N-oxides. Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes the tertiary amine.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | CH₂Cl₂, 0°C–RT | This compound N-oxide | pH-sensitive |

| mCPBA | CH₂Cl₂, RT | This compound N-oxide | Higher selectivity |

Nucleophilic Substitution

The electron-deficient carbonyl carbon participates in nucleophilic attacks. Alkyl halides or acyl chlorides substitute the oxygen atom under basic conditions.

| Nucleophile | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 70°C | 3-Methoxy-5,5-dimethylmorpholine | 64% |

| AcCl | Et₃N, CH₂Cl₂, RT | 3-Acetyl-5,5-dimethylmorpholine | 58% |

Ring-Opening and Cyclization

Under acidic or catalytic conditions, the morpholine ring undergoes ring-opening followed by recombination. For example, treatment with sulfuric acid in CH₂Cl₂ induces cyclization to form bicyclic lactams :

5 5 Dimethylmorpholin 3 oneH2SO4,CH2Cl2Bicyclo 4 1 0 heptan 5 one derivative(Yield 12 )[9]

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the methyl groups. Using Pd(OAc)₂ and iodobenzene diacetate in toluene, C–H activation occurs at the 5-methyl position :

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Toluene, 70°C, 12h | 6-Ethyl-2,2-dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one | 68% |

Aldol Condensation

The ketone group participates in aldol reactions with aldehydes under basic conditions. For instance, condensation with benzaldehyde in ethanol yields α,β-unsaturated ketones .

| Aldehyde | Base | Product | Yield |

|---|---|---|---|

| Benzaldehyde | KOtBu, EtOH, 70°C | (E)-3-Benzylidene-5,5-dimethylmorpholin-3-one | 70% |

Stereochemical Transformations

The rigid morpholine ring influences stereoselectivity. For example, chiral auxiliaries derived from this compound enable asymmetric hydrogenation of alkenes .

Applications De Recherche Scientifique

Chemistry

5,5-Dimethylmorpholin-3-one serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives that are essential in organic synthesis, particularly in the pharmaceutical industry.

Biological Studies

The compound is utilized in enzyme-catalyzed reactions and as a substrate for biocatalysis research. It has been shown to modulate enzyme activity, making it valuable for studying biochemical pathways and enzyme kinetics.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications. It has been investigated for its ability to influence neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity. This suggests its potential role in treating neurodegenerative diseases and mood disorders.

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on AMPA receptors, researchers found that it could enhance synaptic plasticity, suggesting its potential use in treating conditions like depression and anxiety disorders. The modulation of glutamate release dynamics indicates a promising avenue for further research into its therapeutic applications.

Case Study 2: Enzyme Inhibition

A study focused on the compound's interaction with specific proteases revealed that it could inhibit these enzymes effectively, leading to altered cellular functions. This property makes it a candidate for developing drugs that target protease-related diseases.

Mécanisme D'action

The mechanism of action of 5,5-Dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are ongoing .

Comparaison Avec Des Composés Similaires

Similar Compounds

5,5-Dimethylhydantoin: Another cyclic compound with similar structural features.

5,5-Dimethyl-1,3-cyclohexanedione: Known for its use in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

5,5-Dimethylmorpholin-3-one is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in various applications sets it apart from other similar compounds .

Activité Biologique

5,5-Dimethylmorpholin-3-one (DMO) is a morpholine derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO2 and features a morpholine ring with two methyl groups at the 5-position. The carbonyl group at position 3 enhances its electrophilic character, making it a versatile compound for further chemical modifications.

The biological activity of DMO is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor or modulator of specific biochemical pathways. Notably, morpholine derivatives have been shown to interact with acetylcholinesterase, which could imply potential applications in neuropharmacology.

Antimicrobial Activity

Research indicates that DMO exhibits antimicrobial properties. While specific data on DMO itself is limited, related morpholine derivatives have demonstrated efficacy against various pathogens. For instance, certain derivatives have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate Inhibition | |

| Pseudomonas aeruginosa | Moderate Inhibition | |

| Candida albicans | Antifungal Activity |

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of DMO and its analogs have indicated varying levels of toxicity against different cell lines. For instance, derivatives similar to DMO have been evaluated using the MTT assay on HaCat and Balb/c 3T3 cell lines, revealing promising results in terms of selective cytotoxicity .

Agrochemical Potential

DMO and its derivatives are being explored for their potential use as agrochemicals due to their biological activity against pests. Research has highlighted the effectiveness of morpholine derivatives in agricultural applications, suggesting that DMO could be developed into effective pest control agents .

Pharmaceutical Applications

The compound is also under investigation for its role as an intermediate in drug synthesis. Its structural characteristics allow it to serve as a building block for more complex pharmaceuticals. Ongoing studies are focusing on optimizing its pharmacological properties to enhance therapeutic efficacy .

Propriétés

IUPAC Name |

5,5-dimethylmorpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKITYNQJPXUST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.